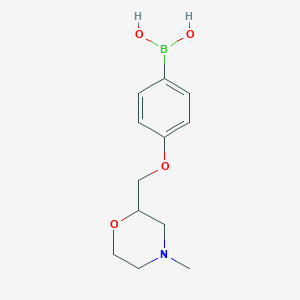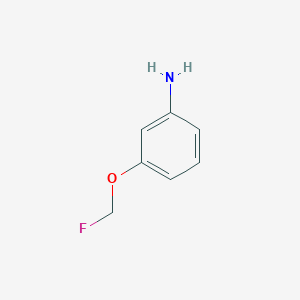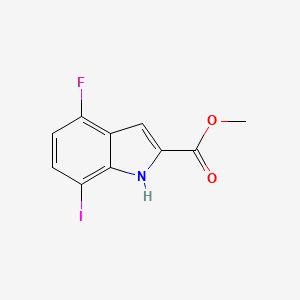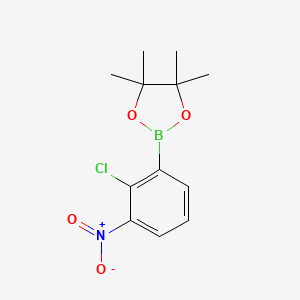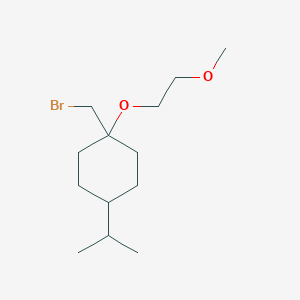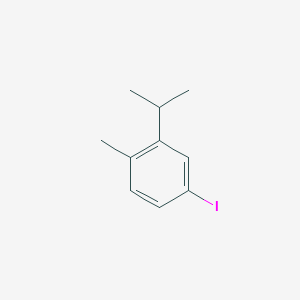
4-Iodo-2-isopropyl-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-isopropyl-1-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the substituent introduced, such as 4-bromo-2-isopropyl-1-methylbenzene.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-isopropyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitutionThe iodine atom’s presence can also influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-isopropyl-1-methylbenzene
- 4-Chloro-2-isopropyl-1-methylbenzene
- 4-Fluoro-2-isopropyl-1-methylbenzene
Comparison: 4-Iodo-2-isopropyl-1-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can result in different reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom also makes the compound more suitable for certain applications, such as radiolabeling for imaging studies.
Eigenschaften
Molekularformel |
C10H13I |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
4-iodo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI-Schlüssel |
OHSWCBYVXSVEBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)I)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
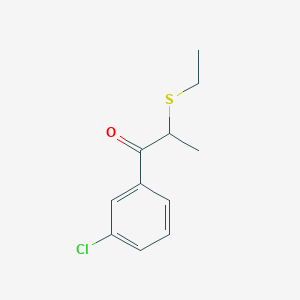
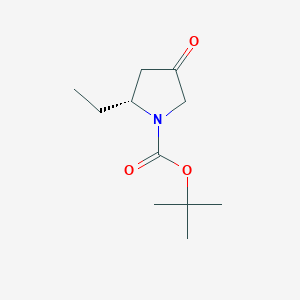
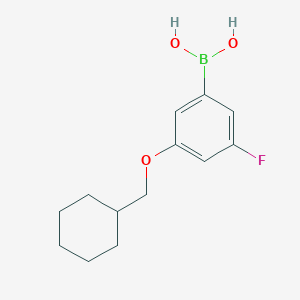
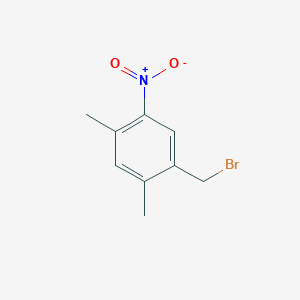

![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
